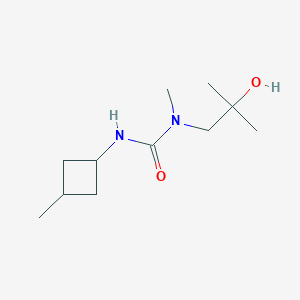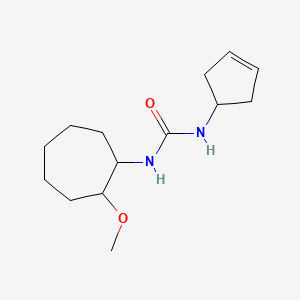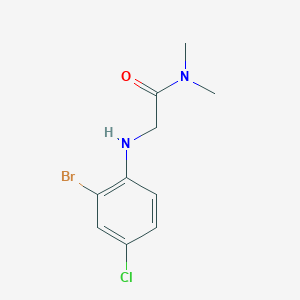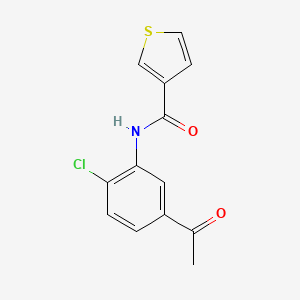
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a derivative of urea and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The exact mechanism of action of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is not fully understood. However, it is believed to act on several molecular targets, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to modulate the levels of various neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been shown to exhibit several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
2. Reduction of oxidative stress: It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Modulation of neurotransmitter levels: It has been shown to modulate the levels of neurotransmitters such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful compound for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is its potential toxicity. Some studies have shown that high doses of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea can cause liver and kidney damage.
Direcciones Futuras
There are several future directions for research on 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea, including:
1. Development of novel therapeutic agents: 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has shown promise as a therapeutic agent for various diseases. Further research is needed to develop novel derivatives of this compound with improved pharmacological properties.
2. Mechanistic studies: The exact mechanism of action of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is not fully understood. Further mechanistic studies are needed to identify the molecular targets of this compound and elucidate its mode of action.
3. Toxicity studies: The potential toxicity of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea needs to be further investigated. Studies are needed to determine the safe dose range of this compound and identify any potential side effects.
Conclusion:
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea is a chemical compound that has shown promise as a therapeutic agent for various diseases. It exhibits potent anti-inflammatory and analgesic effects and has been shown to exhibit anticancer and antidepressant activity. Further research is needed to develop novel derivatives of this compound with improved pharmacological properties, elucidate its mode of action, and identify any potential side effects.
Métodos De Síntesis
The synthesis of 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea involves the reaction of cyclopentadiene with N-(3-bromophenyl)pyrrolidine-1-carboxamide, followed by the reaction of the resulting product with urea. The reaction is carried out under reflux conditions using a solvent such as ethanol or methanol. The yield of the product is typically high, and the compound can be purified using standard techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been the subject of extensive scientific research due to its potential as a therapeutic agent. Some of the areas of research include:
1. Anti-inflammatory and analgesic effects: Several studies have shown that 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea exhibits potent anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators.
2. Anticancer activity: 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea has been shown to exhibit anticancer activity in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.
3. Antidepressant activity: Some studies have suggested that 1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea may have antidepressant activity. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in depression.
Propiedades
IUPAC Name |
1-cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(17-13-6-1-2-7-13)18-14-8-5-9-15(12-14)19-10-3-4-11-19/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRPYGZHFYEWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)NC3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopent-3-en-1-yl-3-(3-pyrrolidin-1-ylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)



![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)





![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)
